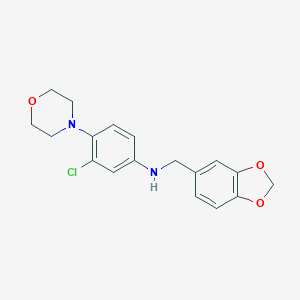
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE is a complex organic compound that features a benzodioxole group, a chlorinated aniline, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE typically involves multi-step organic reactions. One possible route could include:
Formation of the Benzodioxole Group: Starting with a catechol derivative, the benzodioxole ring can be formed via cyclization with formaldehyde under acidic conditions.
Chlorination of Aniline: The aniline derivative can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the aniline derivative.
Final Coupling: The benzodioxole and chlorinated aniline derivatives can be coupled using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The chlorinated aniline moiety is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aniline ring.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery programs targeting specific enzymes or receptors.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The benzodioxole and morpholine groups could play key roles in these interactions.
類似化合物との比較
Similar Compounds
N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-chloroaniline: Similar structure but lacks the morpholine ring.
N-(2H-1,3-Benzodioxol-5-ylmethyl)-3-chloro-4-(piperidin-4-yl)aniline: Similar structure but contains a piperidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-3-CHLORO-4-(MORPHOLIN-4-YL)ANILINE distinguishes it from similar compounds. This ring can significantly influence the compound’s chemical reactivity and biological activity, making it unique for specific applications.
特性
分子式 |
C18H19ClN2O3 |
|---|---|
分子量 |
346.8g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-10-14(2-3-16(15)21-5-7-22-8-6-21)20-11-13-1-4-17-18(9-13)24-12-23-17/h1-4,9-10,20H,5-8,11-12H2 |
InChIキー |
WCFCHPLECYPJIG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC4=C(C=C3)OCO4)Cl |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC4=C(C=C3)OCO4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















